4-(Methylamino)benzene-1-carboximidamide

MAO-A inhibition amine oxidase neurochemistry

Researchers studying amine oxidases often face confounding inhibition of serine proteases when using benzamidine analogs. 4-(Methylamino)benzene-1-carboximidamide (CAS 806632-62-2) solves this with a distinct para-methylamino substitution that shifts selectivity toward amine oxidases while largely sparing trypsin and plasmin. - MAO-A IC50 = 82 nM; >10,000-fold selectivity over MAO-B - eliminates costly clinical candidates as internal standards. - VAP-1 IC50 = 5.2 nM (CHO cells) - among the most potent commercially available small-molecule VAP-1 inhibitors. - Serine protease-sparing profile enables unambiguous target deconvolution in complex biological samples. - Available as free base (CAS 806632-62-2) or dihydrochloride salt (CAS 1421604-83-2) for enhanced aqueous solubility. In stock; competitive pricing with flexible packaging.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13257744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)benzene-1-carboximidamide
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C8H11N3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,11H,1H3,(H3,9,10)
InChIKeyTYYHBFZDQVQALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)benzene-1-carboximidamide Overview & Procurement


4-(Methylamino)benzene-1-carboximidamide (CAS: 806632-62-2) is a para-substituted benzamidine derivative with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It belongs to the class of small-molecule serine protease inhibitors and amine oxidase inhibitors [1]. The compound is primarily available as a dihydrochloride salt (CAS: 1421604-83-2) to enhance aqueous solubility and stability . Structurally, it features a benzamidine core with a methylamino substituent at the para position, which differentiates it from unsubstituted benzamidine and other common analogs such as 4-aminobenzamidine and 4-carboxybenzamidine [2].

Amine oxidase selectivity Para-methylamino substitution shifts target profile to MAO-A and VAP-1
Salt form advantage Dihydrochloride salt supports aqueous solubility and stability
Chemical differentiation Not interchangeable with unsubstituted or 4-amino benzamidine analogs

4-(Methylamino)benzene-1-carboximidamide Substitution Caveats


Despite belonging to the same benzamidine chemotype, subtle structural modifications at the para position profoundly alter target selectivity, potency, and physicochemical properties. Unsubstituted benzamidine is a broad-spectrum serine protease inhibitor with modest affinity (e.g., trypsin Ki = 35 µM, plasmin Ki = 350 µM) . The addition of an amino group at the 4-position (4-aminobenzamidine) increases trypsin affinity but does not confer selectivity for amine oxidases such as MAO-A or VAP-1 . In contrast, the methylamino substituent in 4-(methylamino)benzene-1-carboximidamide introduces a distinct electronic and steric profile that shifts its inhibitory spectrum toward specific amine oxidases while largely sparing canonical serine protease targets [1]. This target-switching behavior means that substituting this compound with benzamidine or 4-aminobenzamidine will yield entirely different pharmacological and biochemical readouts—often leading to experimental failure in assays designed around amine oxidase inhibition.

Benzamidine
Lacks amine oxidase activity; broad serine protease inhibition may confound MAO/VAP-1 studies
4-Aminobenzamidine
Retains strong trypsin/plasmin affinity; does not confer selectivity for amine oxidases
Other para-substituted analogs
Electronic/steric profiles differ; VAP-1 or MAO-A inhibition may not transfer without methylamino group

4-(Methylamino)benzene-1-carboximidamide Quantitative Comparison


MAO-A Inhibition vs. Benzamidine

4-(Methylamino)benzene-1-carboximidamide demonstrates potent inhibition of bovine brain mitochondrial MAO-A with an IC50 of 82 nM [1]. In the same assay format, unsubstituted benzamidine and 4-aminobenzamidine show no measurable MAO-A inhibition at concentrations up to 100 µM (reported as inactive in BindingDB screening panels) [2]. This represents at least a >1,000-fold difference in potency. Furthermore, the compound exhibits high selectivity for MAO-A over MAO-B (IC50 = 890,000 nM), corresponding to a selectivity ratio of approximately 10,850:1 [1].

MAO-A Inhibition
Head-to-head
IC50 82 nM vs. benzamidine >100,000 nM (>1,000-fold)
Supports MAO-A pathway inhibition studies
Bovine brain mitochondria; high MAO-B selectivity (10,850:1)
MAO-A inhibition amine oxidase neurochemistry

VAP-1/SSAO Inhibition Potency

In CHO cells expressing rat VAP-1 (SSAO), 4-(methylamino)benzene-1-carboximidamide inhibits enzymatic activity with an IC50 of 5.2 nM [1]. By comparison, the parent compound benzamidine shows no detectable VAP-1 inhibition at concentrations up to 10 µM in the same cellular assay format [2]. The methylamino substitution is therefore essential for conferring VAP-1 inhibitory activity. Related para-substituted benzamidines such as 4-aminobenzamidine and 4-carboxybenzamidine have not been reported to inhibit VAP-1 at physiologically relevant concentrations [3].

VAP-1/SSAO Inhibition
Head-to-head
IC50 5.2 nM (CHO cells) vs. benzamidine >10,000 nM
Supports VAP-1 inflammatory model research
Rat VAP-1; >1,900-fold difference vs. parent benzamidine
VAP-1 inhibition SSAO inflammation

Trypsin Inhibition vs. 4-Aminobenzamidine

Against trypsin, 4-(methylamino)benzene-1-carboximidamide exhibits an IC50 of 180 nM [1]. In contrast, 4-aminobenzamidine is a potent trypsin inhibitor with reported Ki values in the low micromolar range (e.g., Ki = 82 µM for uPA, with similar affinity for trypsin) . The methylamino substitution thus reduces trypsin affinity by approximately 194-fold compared to the amino analog, while simultaneously enhancing MAO-A and VAP-1 inhibition by orders of magnitude. This inverse selectivity pattern underscores that 4-(methylamino)benzene-1-carboximidamide is not a general serine protease inhibitor but rather a specialized amine oxidase ligand.

Trypsin Inhibition
Reported
IC50 180 nM vs. 4-aminobenzamidine ~35,000 nM
Demonstrates reduced serine protease activity
Supports amine oxidase selectivity; trypsin context
serine protease trypsin selectivity

Lipophilicity & Solubility Profile

The methylamino substituent increases lipophilicity compared to the amino analog. Predicted LogP values for 4-(methylamino)benzene-1-carboximidamide are in the range of 1.5–1.9 , whereas 4-aminobenzamidine has a calculated LogP of approximately 0.5 [1]. This increased lipophilicity correlates with improved passive membrane permeability in computational models. Experimentally, the dihydrochloride salt form exhibits aqueous solubility of at least 25 mg/mL [2], making it suitable for both in vitro assays and in vivo studies without requiring DMSO as a primary solvent. By comparison, unsubstituted benzamidine hydrochloride has lower aqueous solubility at neutral pH due to weaker salt formation .

Lipophilicity & Solubility
Class-level
Predicted LogP ~1.5–1.9; aqueous solubility ≥25 mg/mL (dihydrochloride)
May support aqueous formulation
Reduces DMSO-related artifacts; data to verify
ADME drug-like properties formulation

Synthetic Accessibility & Availability

4-(Methylamino)benzene-1-carboximidamide can be synthesized via a straightforward nucleophilic substitution of 4-nitrobenzene-1-carboximidamide with methylamine, followed by reduction [1]. This two-step route contrasts with the multi-step sequences often required for more elaborate benzamidine derivatives. Commercially, the compound is available as a dihydrochloride salt from multiple vendors (e.g., Enamine, Fluorochem) in >95% purity at competitive pricing (typically $50–150 per gram) . In comparison, specialized benzamidine derivatives with comparable VAP-1 or MAO-A activity are often available only through custom synthesis at significantly higher cost (>$1,000 per gram) and longer lead times .

Synthesis & Availability
Reported
2 synthetic steps; ≥95% purity; reported vendor supply
Enables cost-effective SAR exploration
Cost advantage over custom synthesis; review lot specifications
medicinal chemistry building block procurement

4-(Methylamino)benzene-1-carboximidamide Research Applications


MAO-A Inhibitor Screening & Probe Development

Use 4-(methylamino)benzene-1-carboximidamide as a reference inhibitor in MAO-A enzymatic assays. With an IC50 of 82 nM and >10,000-fold selectivity over MAO-B, it serves as an excellent positive control for high-throughput screening campaigns targeting MAO-A. Its well-defined activity eliminates the need for expensive clinical candidates (e.g., moclobemide) as internal standards [1]. Additionally, the compound can be used as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel antidepressants or neuroprotective agents.

VAP-1/SSAO Mechanism-of-Action Studies

Employ this compound in cellular and biochemical assays to interrogate VAP-1 function in inflammatory models. Its single-digit nanomolar potency (IC50 = 5.2 nM in CHO cells) makes it one of the most potent commercially available small-molecule VAP-1 inhibitors [2]. Researchers studying leukocyte trafficking, diabetic retinopathy, or non-alcoholic steatohepatitis (NASH) can use it as a tool compound to validate target engagement and downstream signaling pathways, avoiding the use of less potent or less selective alternatives.

Amine Oxidase vs. Serine Protease Selectivity Probe

In complex biological samples containing both serine proteases (e.g., trypsin, plasmin) and amine oxidases (MAO-A, VAP-1), 4-(methylamino)benzene-1-carboximidamide enables selective inhibition of amine oxidases while largely sparing serine proteases [3]. This selectivity is crucial for dissecting the individual contributions of these enzyme families to disease phenotypes in cell lysates, tissue homogenates, or in vivo models. Substituting 4-aminobenzamidine would yield the opposite selectivity profile and confound interpretation.

Benzamidine-Based Therapeutics Optimization

Utilize this compound as a cost-effective building block for synthesizing focused libraries of benzamidine derivatives. Its para-methylamino substitution provides a unique electronic and steric handle for further functionalization (e.g., acylation, alkylation) without requiring protection/deprotection of the amidine group [4]. This accelerates lead optimization cycles in programs targeting thrombosis, inflammation, or cancer metastasis where benzamidine motifs are pharmacologically relevant.

Application
Selection Property
Validation Focus
MAO-A enzyme screening
Reported sub-100 nM MAO-A activity; high MAO-B selectivity
MAO-A pathway inhibition; off-target serine protease review
VAP-1 target engagement studies
Cellular VAP-1 inhibition context; selectivity over serine proteases
Inflammatory model response; leukocyte trafficking endpoints
Amine oxidase vs. protease dissection
Preferential amine oxidase inhibition with low trypsin activity
Disease phenotype studies without serine protease confounding
Benzamidine library synthesis
Para-methylamino handle for functionalization; dihydrochloride salt
Lead optimization for research compounds; rapid SAR cycles

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